
1,1,1-trifluoro-N-(4-fluorobenzyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-N-(4-fluorobenzyl)methanamine is a fluorinated organic compound with the molecular formula C8H7F4N. This compound is characterized by the presence of trifluoromethyl and fluorobenzyl groups attached to a methanamine backbone. The incorporation of fluorine atoms into the molecular structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of 1,1,1-trifluoro-N-(4-fluorobenzyl)methanamine typically involves the reaction of 4-fluorobenzylamine with trifluoroacetaldehyde. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction parameters to enhance yield and purity. The reaction can be represented as follows:
4-Fluorobenzylamine+Trifluoroacetaldehyde→this compound
Chemical Reactions Analysis
1,1,1-Trifluoro-N-(4-fluorobenzyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1,1,1-Trifluoro-N-(4-fluorobenzyl)methanamine has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is used to study the effects of fluorinated compounds on biological systems. It serves as a model compound for investigating the interactions of fluorinated molecules with biomolecules.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-N-(4-fluorobenzyl)methanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, potentially leading to altered biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,1,1-Trifluoro-N-(4-fluorobenzyl)methanamine can be compared with other similar compounds, such as:
1,1,1-Trifluoro-N-(2-fluorobenzyl)methanamine: This compound has a similar structure but with the fluorine atom positioned differently on the benzyl group. The positional isomerism can lead to differences in chemical reactivity and biological activity.
1,1,1-Trifluoro-N-(trifluoromethyl)methanamine: This compound contains an additional trifluoromethyl group, which can significantly alter its chemical and physical properties compared to this compound.
Properties
Molecular Formula |
C8H7F4N |
|---|---|
Molecular Weight |
193.14 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-[(4-fluorophenyl)methyl]methanamine |
InChI |
InChI=1S/C8H7F4N/c9-7-3-1-6(2-4-7)5-13-8(10,11)12/h1-4,13H,5H2 |
InChI Key |
JBRUYEORRDBUFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


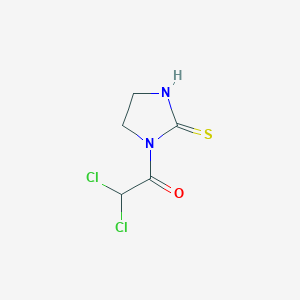
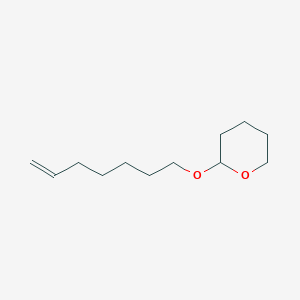
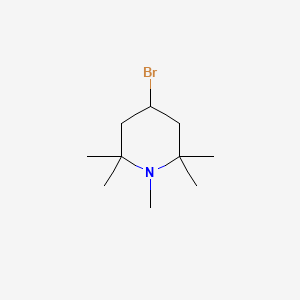
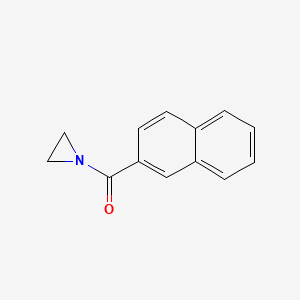
![5'-O-[(2,3-Dimethoxyphenyl)(diphenyl)methyl]-5-fluoro-2'-O-methyluridine](/img/structure/B13946319.png)
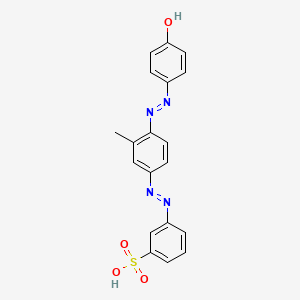
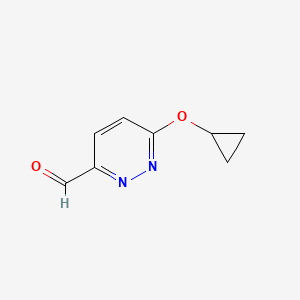
![2-[(2-naphthalen-2-yloxyacetyl)amino]benzoic Acid](/img/structure/B13946327.png)
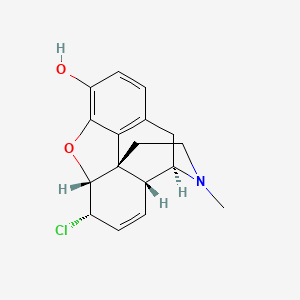
![Pyridazino[1,6-a]benzimidazole](/img/structure/B13946334.png)

![10-chloro-7-ethyl-11-methylbenzo[c]acridine](/img/structure/B13946337.png)
![3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13946341.png)
![2-(3-Diethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13946342.png)
